Rasagiline Dimer Impurity

Description

Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Definition and Classification of Impurities

The ICH defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance". jpionline.org These undesirable substances can be classified into three main categories:

Organic Impurities: These can be process-related or drug-related. Process-related impurities include starting materials, by-products, intermediates, and reagents. jpionline.org Drug-related impurities arise from the degradation of the API. jpionline.org

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals. jpionline.orgich.org

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API. ich.org

Significance of Impurity Control in Pharmaceutical Research and Development

Controlling impurities in pharmaceuticals is of paramount importance for several reasons. Impurities can potentially affect the quality, safety, and efficacy of the drug product. daicelpharmastandards.comjpionline.org Even at trace levels, some impurities may have their own pharmacological or toxicological effects, which could lead to adverse drug reactions. Therefore, rigorous analytical methods are developed and validated to detect and quantify impurities. japsonline.comnih.gov The ICH provides specific guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which set thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eu

Introduction to Rasagiline (B1678815) as a Pharmaceutical Compound

Chemical Classification and Parent Compound Relevance

Rasagiline is a pharmaceutical compound belonging to the class of secondary cyclic benzylamine (B48309) propargylamines. wikipedia.org Chemically, it is known as (R)-N-propargyl-1-aminoindan. wikipedia.org The active form is the R(+)-enantiomer of the racemic compound N-propargyl-1-aminoindan. wikipedia.org Rasagiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.orgdrugs.com The parent compound, (R)-1-aminoindan, is a key intermediate in the synthesis of rasagiline and is also its major metabolite. wikipedia.orgopenaccessjournals.com

Contextual Role of Rasagiline Dimer as a Related Substance

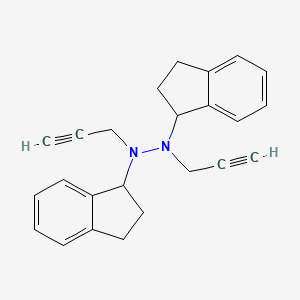

Rasagiline Dimer Impurity is a process-related impurity that can form during the synthesis of Rasagiline. smolecule.com Its chemical name is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. synzeal.comclearsynth.com The formation of this dimer is influenced by specific reaction conditions, such as temperature and reaction time. smolecule.com For instance, prolonged reaction times during the alkylation step in rasagiline synthesis can lead to an increased yield of the dimer impurity. smolecule.com

Below is an interactive table detailing the chemical properties of Rasagiline and its dimer impurity:

| Property | Rasagiline | Rasagiline Dimer Impurity |

| Molecular Formula | C12H13N | C24H24N2 |

| Molecular Weight | 171.24 g/mol | 340.47 g/mol |

| CAS Number | 136236-51-6 | Not Available |

| Chemical Name | (1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine |

Data sourced from multiple references. daicelpharmastandards.comsynzeal.compharmaffiliates.com

Academic Research Rationale for Investigating Rasagiline Dimer Impurity

The investigation into Rasagiline Dimer Impurity is driven by the fundamental principles of pharmaceutical quality and safety. Academic and industrial research focuses on several key areas:

Identification and Characterization: The initial step involves the isolation and structural elucidation of the impurity using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Formation Mechanism: Understanding the chemical pathways leading to the formation of the dimer is crucial for developing control strategies. smolecule.com Studies have shown that dimerization can be mediated by carbon dioxide under alkaline conditions, forming a carbamate (B1207046) intermediate that reacts with another rasagiline molecule. smolecule.com

Analytical Method Development: Sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to quantify the levels of the dimer impurity in the API and finished drug product. oup.comgoogle.com

Process Optimization: By understanding the factors that promote dimer formation, such as reaction time and pH, the manufacturing process can be optimized to minimize its generation. smolecule.com For example, maintaining reaction times below 18 hours has been shown to reduce dimer content. smolecule.com

Stability Studies: Forced degradation studies are conducted to understand how the drug substance behaves under various stress conditions like acid, base, oxidation, and heat, which can also lead to the formation of degradation products, including dimers. japsonline.comnih.gov

The following table summarizes some of the key research findings related to the control of Rasagiline Dimer Impurity:

| Research Focus | Key Findings |

| Formation Kinetics | Dimer formation follows a second-order rate law and is dependent on the concentration of rasagiline and dissolved CO2. smolecule.com |

| Process Control | Maintaining reaction times under 18 hours and CO2 levels below 50 ppm can significantly reduce dimer content. smolecule.com |

| pH Influence | Maximal dimerization is observed at a pH range of 10-12. smolecule.com |

| Analytical Detection | HPLC methods have been developed to effectively separate and quantify the dimer impurity from the main compound and other related substances. oup.com |

This focused research ensures that the final rasagiline product meets the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health.

Challenges in Pharmaceutical Impurity Research

The investigation of pharmaceutical impurities is a complex field fraught with analytical challenges. A primary difficulty lies in the low concentration at which these impurities are typically present, often requiring highly sensitive analytical techniques for detection and quantification. veeprho.com The structural elucidation of unknown impurities is another significant hurdle. While modern analytical tools like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, unambiguously identifying a structure can be difficult, especially with limited sample amounts. researchgate.netnih.gov

Further challenges include:

Co-elution: Impurities with similar physicochemical properties to the API or other impurities can be difficult to separate chromatographically, complicating their isolation and quantification.

Lack of Reference Standards: The synthesis of pure reference standards for each impurity is often a complex, multi-step process, yet it is essential for accurate quantification and toxicological studies. nih.gov

Structural Complexity: Impurities with complex structures, such as the proton-deficient cores found in some molecules, can make characterization by standard NMR techniques challenging. researchgate.netnih.gov

Reactivity and Stability: Some impurities may be unstable, degrading during the analytical process itself, which can lead to inaccurate results.

These challenges necessitate a multidisciplinary approach, often combining advanced separation sciences, mass spectrometry, and sophisticated NMR experiments to ensure that all relevant impurities are adequately controlled. nih.govresearchgate.net

The Specific Academic Interest in Dimeric Impurities

Dimeric impurities, formed by the covalent bonding of two API molecules, represent a specific area of interest within pharmaceutical research for several reasons. Their formation often involves complex and sometimes unexpected reaction pathways that may not be immediately obvious from the primary synthetic route. nih.govresearchgate.net Understanding the mechanism of dimer formation is crucial for optimizing manufacturing processes to minimize or prevent their occurrence. For instance, the Rasagiline Dimer Impurity is believed to form through a carbon dioxide-mediated coupling under alkaline conditions, a non-obvious pathway that requires specific process controls to manage. smolecule.com

The academic and industrial interest in dimeric impurities is also driven by safety considerations. Because they are structurally distinct from the parent drug, dimers may possess different pharmacological or toxicological profiles. researchgate.net There is a regulatory expectation to identify and, if necessary, conduct toxicological assessments on impurities present above certain thresholds. nih.govtandfonline.com Studies on dimeric impurities in other drugs, such as cefotaxime (B1668864) and various gliflozins, highlight the importance of isolating these compounds for structural validation and in vitro testing to rule out potential genotoxicity. tandfonline.comfrontiersin.org

Furthermore, the characterization of dimeric impurities often pushes the boundaries of analytical chemistry. Their larger molecular size and potential for stereoisomerism (as seen with the Rasagiline Dimer Impurity existing as a mixture of diastereomers) can create significant analytical challenges. synzeal.comchromatographyonline.com This drives the development of advanced analytical methods, including multi-dimensional chromatography and specialized NMR techniques, to successfully isolate and characterize these complex molecules. nih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C24H24N2 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine |

InChI |

InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2 |

InChI Key |

OANSOBMQYVEPSA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34 |

Origin of Product |

United States |

Mechanisms and Pathways of Rasagiline Dimer Impurity Formation

Origin during Rasagiline (B1678815) Synthesis Pathways

The formation of the rasagiline dimer impurity is intrinsically linked to the synthetic route employed for rasagiline production. smolecule.com Direct alkylation of (R)-1-aminoindan with a propargylating agent is a common strategy, but it is also a primary source of this dimeric byproduct. google.com

Chemical Reaction Pathways Leading to Dimerization

Dimerization is a chemical reaction that joins two molecular subunits, and in the context of rasagiline synthesis, it leads to the formation of the dimer impurity. smolecule.com

The primary starting material involved in the formation of the dimer impurity is (R)-1-aminoindan . google.comglobalresearchonline.net The key intermediate is the desired product itself, rasagiline . The reaction mechanism involves the initial formation of rasagiline through the N-alkylation of (R)-1-aminoindan with a propargylating agent like propargyl chloride or propargyl benzenesulfonate. google.comglobalresearchonline.net However, under certain reaction conditions, the newly formed rasagiline can act as a nucleophile and react with another molecule of the propargylating agent or a related intermediate, leading to over-alkylation and subsequent dimerization. A proposed intermediate in some synthetic routes is a hydrochloride dimer. researchgate.net

Table 1: Key Molecules in Dimer Formation

| Compound Name | Role in Dimer Formation |

| (R)-1-Aminoindan | Starting Material |

| Propargyl Chloride | Reagent |

| Propargyl Benzenesulfonate | Reagent |

| Rasagiline | Intermediate/Reactant |

| Rasagiline Dimer Impurity | Product |

This table outlines the primary molecules involved in the dimerization process during rasagiline synthesis.

The interaction between the reagents plays a critical role. The use of highly reactive propargylating agents can promote the formation of the dimer through coupling reactions. smolecule.com The direct alkylation of amines is often challenging to control, as it can lead to a mixture of primary, secondary, and tertiary amine products, with the dimer being a result of such over-alkylation. google.com

Impact of Process Conditions on Dimer Formation

The conditions under which the synthesis is carried out have a profound effect on the rate and extent of dimer formation. smolecule.com

Elevated temperatures and prolonged reaction times can significantly increase the formation of the rasagiline dimer impurity. For instance, the reaction of (R)-1-aminoindan with propargyl chloride in acetonitrile (B52724) with potassium carbonate at 60°C for 16 hours is known to produce the dimer as a side product. globalresearchonline.net Higher temperatures provide the necessary activation energy for the undesired side reactions, including dimerization, to occur at a faster rate.

Table 2: Influence of Alkylation Reaction Conditions on Dimer Formation

| Parameter | Condition | Effect on Dimer Impurity |

| Starting Materials | R-(+)-1-aminoindan + propargyl chloride | Dimer impurity forms as a side product. |

| Base/Solvent | K2CO3, Acetonitrile | Facilitates the alkylation reaction. |

| Temperature | 60°C | Increased temperature can increase impurity formation. |

| Reaction Time | 16 hours | Longer reaction times can lead to higher levels of the dimer impurity. |

This interactive table summarizes the conditions of the alkylation reaction that contribute to the formation of the rasagiline dimer impurity.

The choice of base and solvent system is also a critical factor. The base, such as potassium carbonate, is necessary to deprotonate the amine, making it more nucleophilic for the alkylation reaction. globalresearchonline.net However, a strong base can also promote side reactions. The solvent's polarity can influence the solubility of reactants and intermediates, thereby affecting reaction rates. Acetonitrile is a commonly used solvent in this synthesis. globalresearchonline.net While purification steps like conversion to a salt and recrystallization are employed to remove the dimer impurity, the initial formation is heavily dependent on the synthesis conditions.

pH Environment During Synthesis

The pH of the reaction environment is a critical parameter in the synthesis of rasagiline that can significantly influence the formation of impurities. The synthesis of rasagiline often involves the reaction of R(-)-1-aminoindan with a propargyl-containing reagent. google.com This alkylation reaction is sensitive to the acidity or alkalinity of the medium. While specific studies detailing the direct correlation between pH and the yield of the dimer impurity are not extensively published in the available literature, general chemical principles suggest that non-optimal pH conditions can promote side reactions. For instance, forced degradation studies demonstrate that rasagiline degrades significantly under acidic conditions. nih.govoup.com This susceptibility implies that during synthesis, improper pH control could facilitate unwanted reactions, potentially leading to the coupling of rasagiline molecules or intermediates to form the dimer.

Dimer Formation during Purification Processes of Crude Rasagiline

Following the initial synthesis, crude rasagiline must undergo purification to remove unreacted starting materials, by-products, and other impurities, including any dimer that may have formed. google.com Ironically, the purification process itself can sometimes contribute to impurity formation if not carefully controlled. However, these steps are primarily designed to remove structurally related impurities. google.com

Common purification methods for rasagiline include:

Salt Formation: Crude rasagiline base is often converted into a pharmaceutically acceptable salt, such as rasagiline mesylate or phosphate (B84403). google.com This process is a key purification step. Structurally related impurities, which could include the dimer, are often soluble in the organic solvents used for crystallization, allowing them to remain in the solution while the purified rasagiline salt precipitates. google.com

Recrystallization: This technique further purifies the rasagiline salt by exploiting differences in solubility between the desired compound and any remaining impurities.

Column Chromatography: This method is used to separate compounds based on their differential adsorption to a stationary phase. It can be employed to remove impurities from the rasagiline base. google.com

These purification steps are generally effective at reducing the levels of the dimer and other impurities to within acceptable limits. google.com The conversion of a crude rasagiline salt back to its base form using an aqueous solvent can also provide an additional purification effect against water-soluble impurities. google.com

Degradation-Induced Dimerization

The Rasagiline Dimer Impurity can also be formed through the degradation of the rasagiline molecule after it has been synthesized. Forced degradation studies, which are conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products and pathways. rjptonline.org

Forced Degradation Studies and Observed Dimer Formation

Forced degradation, or stress testing, exposes the drug substance to conditions such as heat, light, humidity, and chemical agents (acid, base, oxidizers) to accelerate degradation. nih.govrjptonline.org Several studies have subjected rasagiline mesylate to such conditions to establish its stability profile and validate analytical methods for detecting impurities. nih.govresearcher.lifejapsonline.com These studies confirm that rasagiline is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. nih.govoup.com The data from these studies are crucial for understanding the circumstances under which dimerization may occur.

Photolytic Degradation (Light Exposure)

Photostability is a critical attribute for any drug substance. The International Conference on Harmonisation (ICH) guidelines mandate testing for photolytic degradation. oup.com Research findings on the photostability of rasagiline have been somewhat inconsistent. One comprehensive forced degradation study reported that no degradation was observed when a rasagiline sample was subjected to both UV and visible light. oup.com Conversely, another study reported a minor degradation of 0.828% under photolytic (UV 254 nm) conditions. japsonline.com This suggests that while rasagiline is relatively stable to light, some potential for the formation of photodegradants exists, although the dimer has not been explicitly identified as a product of this pathway in these studies.

Thermal Stress-Induced Dimerization

Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, including dimerization. Thermal stress studies are therefore a key part of forced degradation testing. rjptonline.org When rasagiline was exposed to dry heat at 105°C for 9 hours, significant degradation occurred, with total impurities reaching approximately 6.02%. oup.com The major degradant observed in this study was an unknown impurity, which accounted for 0.76% of the mixture. oup.com Another study also confirmed degradation under thermal stress. nih.govjapsonline.com While the potential for thermal energy to induce the coupling of two rasagiline molecules is chemically plausible, the available studies have not definitively identified the observed unknown thermal degradant as the Rasagiline Dimer Impurity.

Data from Forced Degradation Studies

The following table summarizes findings from various forced degradation studies performed on rasagiline, highlighting the conditions that lead to the formation of impurities.

| Stress Condition | Parameters | Observed Degradation/Impurity Formation | Reference |

| Acid Degradation | 5 N HCl at 70°C for 10 min | Total impurities approx. 3.75%. Major impurities identified as amino indane (0.75%) and 1-indanone (B140024) (0.82%). | oup.com |

| Base Degradation | 2 N NaOH, refluxed at 60°C for 30 mins | 88.49% degradation. | japsonline.comiosrjournals.org |

| Oxidative Degradation | 3% H₂O₂ | Significant degradation. | |

| Oxidative Degradation | 0.05% H₂O₂ at 25°C for 15 Days | Approx. 5% degradation. | iosrjournals.org |

| Thermal Degradation | Dry heat at 105°C for 9 hours | Total impurities approx. 6.02%. A maximum unknown degradant (0.76%) was observed. | oup.com |

| Photolytic Degradation | UV and visible light exposure | No degradation observed. | oup.com |

| Photolytic Degradation | UV light (254 nm) for 72 hours | 0.828% degradation. | japsonline.com |

Hydrolytic Conditions and Dimer Formation

The synthesis of rasagiline can involve a hydrolysis step to remove protecting groups. For instance, a trifluoroacetyl group can be hydrolyzed under mild basic aqueous conditions. google.com While this step is designed to yield the pure rasagiline base, the specific conditions can influence the formation of impurities. google.com The presence of water and basic conditions, intended to facilitate hydrolysis, may also create an environment conducive to side reactions, potentially leading to dimerization. The process often involves extraction and filtration, which, if not carefully controlled, could contribute to the formation of various impurities. google.com

Drug-Excipient Interactions Promoting Dimer Formation

During the formulation of the final dosage form, rasagiline mesylate is combined with various excipients. While intended to be inert, these excipients can sometimes interact with the API, leading to the formation of degradation products. mdpi.com Compatibility studies are crucial to identify potential interactions. innovareacademics.in For instance, studies have been conducted to evaluate the compatibility of rasagiline mesylate with excipients like chitosan, stearic acid, and poloxamer 407. innovareacademics.in While some excipients show good compatibility, interactions with others under certain storage conditions (e.g., elevated temperature and humidity) could potentially promote degradative pathways, including dimerization. mdpi.cominnovareacademics.in The formation of a dimer impurity has been noted as a potential issue in the manufacturing process of rasagiline. researchgate.net

Theoretical Models of Dimerization Chemistry

The chemical structure of rasagiline, featuring both a propargyl group and an aminoindan moiety, provides the reactive centers for dimerization. Theoretical models help to elucidate the likely chemical reactions leading to the formation of the rasagiline dimer impurity, which is chemically identified as 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. smolecule.comsynzeal.comalentris.org

Mechanistic Hypotheses for Hydrazine (B178648) Derivative Formation

The formation of the rasagiline dimer results in a hydrazine derivative. smolecule.com Hydrazine derivatives can be formed through various chemical reactions, often involving the coupling of two molecules. smolecule.comnih.gov In the context of rasagiline synthesis, it is hypothesized that under certain conditions, such as the presence of specific reagents or catalysts, two molecules of a rasagiline intermediate or rasagiline itself can react to form a hydrazine linkage. smolecule.com This type of reaction is influenced by factors like temperature and the presence of oxidizing agents. smolecule.comresearchgate.net The mechanism likely involves the formation of a reactive intermediate from the secondary amine of rasagiline, which then reacts with a second molecule.

Role of Propargyl and Aminoindan Moieties in Dimerization

Both the propargyl and aminoindan components of the rasagiline molecule are crucial to its chemical reactivity and, by extension, to the formation of the dimer impurity. parkinsonhuis.nlresearchgate.net The propargyl group (a C≡C triple bond) is an electron-rich functional group that can participate in various chemical reactions. smolecule.comresearchgate.net The aminoindan moiety provides the nitrogen atom and the chiral center of the molecule. parkinsonhuis.nlresearchgate.net The dimerization reaction involves the formation of a new bond between the nitrogen atoms of two rasagiline molecules, creating the hydrazine structure. smolecule.com The specific orientation and reactivity of the propargyl and aminoindan groups influence the likelihood and nature of this dimerization. smolecule.comdrugbank.com

Chiral Purity Considerations in Dimer Formation

Rasagiline is a chiral compound, with the (R)-enantiomer being the pharmacologically active form. nih.gov The formation of the dimer impurity introduces additional chiral centers, resulting in a mixture of diastereomers. smolecule.com The synthesis of rasagiline aims to maintain high chiral purity, and any side reaction, including dimerization, can potentially impact this purity. nih.govresearchgate.net The conditions of the dimerization reaction can influence the stereochemical outcome. It is crucial to control the synthesis and purification processes to minimize the formation of all diastereomeric forms of the dimer impurity, ensuring the chiral integrity of the final drug substance. nih.gov

Synthesis and Preparation of Rasagiline Dimer Impurity for Research Applications

Synthetic Routes for Authentic Reference Standards

The creation of authentic reference standards for the rasagiline (B1678815) dimer impurity is essential for its accurate identification and quantification in drug products. This process involves targeted chemical synthesis designed to produce the dimer in a controlled manner.

Targeted Synthesis of Dimer from Precursors

The synthesis of the rasagiline dimer impurity is often achieved through the dimerization of rasagiline precursors under specific reaction conditions. smolecule.com The process can be designed to intentionally favor the formation of the dimer, allowing for its isolation and subsequent use as a reference material. The chemical structure of the rasagiline dimer impurity is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine. synzeal.com This targeted approach ensures a sufficient supply of the impurity for analytical method development and validation.

Chemical Reaction Pathways for Dimer Synthesis

The formation of the rasagiline dimer can occur through various chemical reaction pathways, often as a byproduct during the synthesis of rasagiline itself. smolecule.com One potential pathway involves the coupling of two rasagiline molecules. The specific conditions, such as temperature, catalysts, and the presence of certain reagents, can influence the yield of the dimer. smolecule.com For instance, some patented methods have noted the formation of a dimer hydrochloride as an intermediate during the synthesis of rasagiline. researchgate.net Understanding these pathways is crucial for both minimizing the formation of the impurity in the final drug product and for intentionally synthesizing it for use as a reference standard.

Isolation and Purification Techniques for Impurity Standards

Once synthesized, the rasagiline dimer impurity must be isolated from the reaction mixture and purified to a high degree to serve as an accurate reference standard.

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for the isolation and purification of the rasagiline dimer impurity. High-performance liquid chromatography (HPLC) is a commonly used method for separating the dimer from rasagiline and other related impurities. google.com A patent describes an HPLC method where the dimer impurity has a retention time of about 23.0 minutes, distinct from the main rasagiline peak at 19.4 minutes and another impurity, 1-aminoindane, at 16.9 minutes. google.com Column chromatography, particularly using neutral alumina (B75360) with hydrocarbon/ester mobile phases, has also been employed to significantly reduce the dimer content in crude rasagiline mixtures.

Recrystallization and Salt Conversion Strategies

Recrystallization is another effective method for purifying the rasagiline dimer impurity. This technique relies on the differences in solubility between the dimer and the desired product, rasagiline. By dissolving the crude mixture in a suitable solvent and then allowing it to cool, the less soluble compound will crystallize out, leaving the more soluble one in the solution.

Furthermore, salt conversion can be a strategic step in the purification process. Converting the crude rasagiline base, which may contain the dimer, into a salt form (such as phosphate (B84403), benzoate, mandelate, or oxalate) can facilitate the removal of impurities. This process can be followed by further purification steps to achieve a highly pure standard of the rasagiline dimer impurity.

Analytical Methodologies for Detection, Quantification, and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Rasagiline (B1678815) and its related compounds, including potential dimeric impurities, liquid chromatography is the most widely applied technique, offering the versatility needed to handle the complexity of impurity profiles. google.com

The development of a robust HPLC method is essential for the accurate determination of the Rasagiline Dimer Impurity. Method development focuses on achieving adequate separation of the impurity from the active pharmaceutical ingredient (API), other process-related impurities, and degradation products. semanticscholar.org Validation is subsequently performed according to International Council on Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. globalresearchonline.netresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of Rasagiline and its impurities. semanticscholar.org These methods typically utilize a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Several stability-indicating RP-HPLC methods have been developed to quantify Rasagiline in the presence of its process-related impurities and degradation products. semanticscholar.org These methods are capable of separating a range of impurities, which would include the dimer impurity. The selection of the stationary phase is critical; C8 and C18 columns of varying dimensions and particle sizes are frequently reported. semanticscholar.orgrasayanjournal.co.insemanticscholar.org Detection is commonly performed using UV detectors, often at a wavelength of 210 nm where Rasagiline and its related substances show adequate absorbance. rasayanjournal.co.insemanticscholar.org Photodiode Array (PDA) detectors are also employed to assess peak purity and confirm that the chromatographic peak of the main component is not co-eluting with any impurities. sphinxsai.com

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| ACE C8 (150 x 4.6 mm, 3 µm) | Gradient of KH2PO4 buffer (pH 3.0)/methanol (B129727) and KH2PO4 buffer (pH 3.0)/methanol/tetrahydrofuran (B95107) | 0.8 | 210 | semanticscholar.org |

| Phenomenex C18 (250 × 4.6 mm, 5 µm) | Acetonitrile (B52724) and Water (50:50 v/v), pH 3.0 with o-phosphoric acid | 0.8 | 268 | bibliomed.org |

| Chromatopack C18 (250mm x 4.6mm; 5μm) | Phosphate (B84403) buffer and Acetonitrile (50:50 v/v) | 0.5 | 210 | rasayanjournal.co.in |

| Sunfire C18 (250 mm x 4.6 mm, 5 μm) | Gradient of Ammonium (B1175870) dihydrogen phosphate buffer (pH 7.0) and Acetonitrile/Methanol | 1.5 | 210 | researchgate.net |

The successful separation of the Rasagiline Dimer Impurity from Rasagiline and other related substances hinges on the careful optimization of several chromatographic parameters.

Stationary Phase: The choice of stationary phase, typically C8 or C18, affects the retention and selectivity of the separation. While both are effective, a C8 column was selected in one study to achieve efficient separation of Rasagiline and its impurities. semanticscholar.org

Mobile Phase: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer, is a critical factor. rasayanjournal.co.in Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The addition of reagents like tetrahydrofuran to the mobile phase has been used to improve the separation and retention of certain impurities. semanticscholar.org

pH: The pH of the mobile phase buffer significantly influences the retention time and peak shape of ionizable compounds like Rasagiline and its amine-containing impurities. Adjusting the buffer pH to around 3.0 is a common strategy to ensure consistent ionization and achieve good chromatographic performance. rasayanjournal.co.insemanticscholar.org In one method development, reducing the mobile phase pH from 3.5 to 3.0 was a key step in resolving closely eluting compounds. semanticscholar.org

Temperature: Column temperature is another parameter that can be adjusted to improve separation efficiency. Maintaining a constant column temperature, for instance at 30°C or 40°C, ensures the reproducibility of retention times and resolution. researchgate.netsemanticscholar.org

| Parameter | Condition/Value | Impact on Separation | Reference |

|---|---|---|---|

| Mobile Phase pH | Adjusted to 3.0 with Orthophosphoric Acid | Improved resolution of closely eluting impurities by controlling ionization. | semanticscholar.org |

| Organic Modifier | Acetonitrile:Water (50:50) | Achieved good peak symmetry and a short runtime of 2.6 minutes for the main component. | bibliomed.org |

| Column Temperature | 30°C | Ensured reproducible chromatographic results. | semanticscholar.org |

| Mobile Phase Additive | Addition of 5% Tetrahydrofuran | Improved elution and separation of specific impurities like 1-indanone (B140024) and 1-indanol. | semanticscholar.org |

For analyzing a complex mixture containing the API and multiple impurities with varying polarities, such as the Rasagiline Dimer Impurity, an isocratic elution (constant mobile phase composition) may not provide adequate resolution within a reasonable timeframe. bibliomed.org Therefore, gradient elution is frequently employed. A gradient program involves changing the mobile phase composition over the course of the analysis, typically by increasing the proportion of the organic solvent. semanticscholar.orgsphinxsai.com

This strategy allows for the elution of more weakly retained impurities early in the run, while providing sufficient organic strength to elute strongly retained, non-polar impurities like the dimer at a later stage, all while maintaining good peak shape and resolution. semanticscholar.org For instance, a method was developed for Rasagiline and its degradation products using a gradient program where the mobile phase composition was changed from a methanol/phosphate buffer ratio of 75:25 v/v to 90:10 v/v over 9 minutes. sphinxsai.com Another comprehensive method for process-related impurities utilized a 70-minute gradient run to ensure the separation of all components. bibliomed.org

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 75 | 25 |

| 1 | 75 | 25 |

| 10 | 10 | 90 |

| Adapted from a method for separating Rasagiline from its degradation products. Mobile Phase A: Phosphate Buffer (pH 3.0); Mobile Phase B: Methanol. sphinxsai.com |

The Rasagiline Dimer Impurity is described as a mixture of diastereomers. synzeal.com Diastereomers are stereoisomers that are not mirror images of each other and have different physicochemical properties. This difference allows them, in principle, to be separated by standard achiral chromatographic techniques like RP-HPLC. However, if the physicochemical differences are subtle, achieving baseline separation can be challenging. nih.gov

In such cases, or to confirm the stereoisomeric purity, chiral chromatography becomes an invaluable tool. Chiral separation can be achieved directly by using a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment where transient diastereomeric complexes are formed between the analyte and the CSP, leading to different retention times for each stereoisomer. nih.gov

While specific methods for the diastereomeric separation of the Rasagiline Dimer Impurity are not detailed in the available literature, methodologies developed for the enantiomeric separation of Rasagiline itself highlight the techniques that would be applicable. For example, a Chiralpak® AGP column has been successfully used for the reversed-phase UHPLC separation of Rasagiline enantiomers. nih.gov Such protein-based CSPs, as well as polysaccharide-based CSPs, are powerful tools for resolving stereoisomers and could be applied to the separation of the dimer's diastereomers. nih.govsemmelweis.hu The principle relies on creating selective interactions that allow for the discrimination between the different spatial arrangements of the diastereomers. wvu.edu

While HPLC is the predominant technique for analyzing Rasagiline and its related substances, Gas Chromatography (GC) has also been reported for the analysis of Rasagiline. researchgate.net Typically, GC is suitable for volatile and thermally stable compounds. Impurities that are less volatile, such as the Rasagiline Dimer Impurity, may require derivatization to increase their volatility and thermal stability before GC analysis. GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for the identification and quantification of impurities. researchgate.net However, due to the high molecular weight and likely low volatility of the dimer impurity, HPLC-based methods are generally more straightforward and widely applied for its analysis in quality control settings. google.com

High-Performance Liquid Chromatography (HPLC) Development and Validation

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical impurities. For the Rasagiline Dimer Impurity, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analytical toolkit for its identification, characterization, and quantification in the drug substance.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification of unknown impurities and the confirmation of their molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating, detecting, and quantifying compounds in a mixture. In the context of Rasagiline impurity profiling, LC-MS/MS is employed to separate the dimer impurity from the active pharmaceutical ingredient (API) and other related substances.

Developed methods for Rasagiline often utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like ammonium acetate (B1210297) or formic acid. nih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the dimer are readily protonated. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. While specific MRM transitions for the Rasagiline Dimer Impurity are not widely published, a hypothetical transition could be based on the protonated molecule and a significant fragment ion.

Table 1: Illustrative LC-MS/MS Parameters for Rasagiline Analysis

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate with Acetic Acid nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Rasagiline) | m/z 172.1 → m/z 117.1 nih.govresearchgate.net |

| Monitored Transition (Dimer - Predicted) | m/z 341.2 → Fragment Ion |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of an unknown impurity. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For the Rasagiline Dimer Impurity, HRMS is used to confirm its molecular formula, C24H24N2. nih.gov The theoretical exact mass of the neutral molecule is 340.1939, and the protonated molecule [M+H]+ would have a theoretical m/z of 341.2018. An experimentally determined mass that is within a few parts per million (ppm) of this theoretical value provides strong evidence for the assigned chemical formula. nih.gov

Table 2: Molecular Properties of Rasagiline Dimer Impurity

| Property | Value | Reference |

| Molecular Formula | C24H24N2 | nih.gov |

| Molecular Weight (Nominal) | 340.5 g/mol | nih.gov |

| Monoisotopic Mass | 340.193948774 Da | nih.gov |

| Predicted [M+H]+ | 341.20177 Da |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the protonated dimer molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint.

For the Rasagiline Dimer Impurity ([M+H]+ at m/z 341.2), the fragmentation pattern can be predicted based on its structure, which consists of two Rasagiline units linked by a nitrogen-nitrogen bond. The fragmentation of the parent drug, Rasagiline, typically shows a transition from the parent ion (m/z 172.1) to a major product ion at m/z 117.1. researchgate.net This key fragment corresponds to the indane moiety following the cleavage of the N-propargyl group.

It is therefore anticipated that the fragmentation of the dimer impurity would involve:

Cleavage of the N-N bond: This could lead to the formation of a fragment ion corresponding to the Rasagiline monomer at m/z 171/172.

Loss of a propargyl group: Similar to the monomer, this would result in a characteristic neutral loss.

Formation of the indane fragment: The stable indane fragment at m/z 117.1 would also be an expected product ion.

Analysis of this pattern is crucial for confirming the dimeric structure and identifying the linkage between the two monomer units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR provides information about the carbon skeleton. For the Rasagiline Dimer Impurity, 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine, the spectra would be complex due to the presence of multiple diastereomers. synzeal.com However, characteristic signals would be expected to confirm the presence of the key structural motifs.

Table 3: Predicted Key Signals in ¹H and ¹³C NMR for Rasagiline Dimer Impurity

| Structural Unit | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) |

| Aromatic Protons | ~7.0-7.5 (multiplets) | ~120-145 |

| Indane Aliphatic Protons | ~2.0-3.5 (multiplets) | ~25-40 |

| Indane Methine Proton (CH-N) | ~4.0-5.0 (multiplet) | ~60-70 |

| Propargyl Methylene Protons (N-CH2) | ~3.0-4.0 (multiplets) | ~35-45 |

| Propargyl Acetylenic Proton (C≡CH) | ~2.2-2.5 (triplet) | ~70-80 (C≡CH and C ≡CH) |

A detailed analysis, potentially including two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to fully assign all proton and carbon signals and confirm the connectivity, thereby providing conclusive proof of the dimer's structure.

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including pharmaceutical impurities. While one-dimensional NMR provides information about the chemical environment of individual nuclei, 2D-NMR techniques reveal correlations between different nuclei, which is invaluable for assembling the complete chemical structure of an unknown compound like the Rasagiline Dimer Impurity.

For the Rasagiline Dimer Impurity, with the chemical name 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine, 2D-NMR would be instrumental in confirming its dimeric structure and the connectivity of its various subunits. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the indane and propargyl moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This would unequivocally establish the linkage between the two rasagiline-like units.

While the scientific literature details the use of NMR for the characterization of other impurities in rasagiline, specific 2D-NMR spectral data and detailed assignments for the Rasagiline Dimer Impurity are not widely published. ajrconline.org However, the application of these techniques would follow standard principles of structural organic chemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a well-established analytical technique used for the identification of functional groups in a molecule. bibliomed.org For the Rasagiline Dimer Impurity, FT-IR would provide characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies would include those for the C≡C stretching of the propargyl groups, C-H stretching of the aromatic and aliphatic protons in the indane rings, and C-N stretching vibrations.

Method Validation and Quality Control Parameters

The validation of analytical methods is a regulatory requirement to ensure that the methods are suitable for their intended purpose. For the control of the Rasagiline Dimer Impurity, a validated analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), is essential. The following subsections detail the key validation parameters.

Specificity and Selectivity for Dimer Resolution

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. In the context of the Rasagiline Dimer Impurity, the analytical method must demonstrate that it can separate the dimer peak from the rasagiline peak and from the peaks of other known and unknown impurities. rasayanjournal.co.inrsc.org This is typically achieved by developing a chromatographic method with sufficient resolution between all relevant peaks. The selectivity of the method is demonstrated by showing that there is no interference at the retention time of the Rasagiline Dimer Impurity from other components in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For impurity analysis, it is crucial that the LOQ is below the reporting threshold for the impurity. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide recommendations for determining LOD and LOQ, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. rasayanjournal.co.inrsc.org

While specific LOD and LOQ values for the Rasagiline Dimer Impurity are not published, representative data for other rasagiline impurities from various validated HPLC methods are presented in the table below to provide context.

| Parameter | Typical Value for Rasagiline Impurities |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

Note: These values are illustrative and based on published data for other rasagiline impurities. The actual LOD and LOQ for the Rasagiline Dimer Impurity would need to be experimentally determined for the specific analytical method.

Linearity, Accuracy, and Precision

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the Rasagiline Dimer Impurity, linearity would be demonstrated by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A high correlation coefficient (typically ≥ 0.99) indicates good linearity. rasayanjournal.co.inrsc.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the Rasagiline Dimer Impurity is spiked into a sample matrix, and the percentage of the impurity that is recovered by the analytical method is calculated. Acceptance criteria for accuracy are typically in the range of 90-110% for impurities. rasayanjournal.co.inrsc.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). rasayanjournal.co.inrsc.org

The following table summarizes typical acceptance criteria for these validation parameters for pharmaceutical impurity analysis.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 90.0% - 110.0% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 10% for impurities |

Robustness and System Suitability Testing

Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for the Rasagiline Dimer Impurity, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the resolution of the dimer peak and other system suitability parameters would be assessed. bibliomed.orgglobalresearchonline.net

System Suitability Testing is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. Typical system suitability parameters for an HPLC method include resolution, tailing factor, theoretical plates, and the precision of replicate injections of a standard solution. These parameters must meet predefined criteria before the analysis can proceed, ensuring the validity of the analytical results for the Rasagiline Dimer Impurity. bibliomed.orgglobalresearchonline.net

Impurity Profiling and Monitoring Strategies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com For Rasagiline, a potent monoamine oxidase-B inhibitor, a comprehensive impurity profiling and monitoring strategy is essential to control unintended chemical compounds that may arise during synthesis or storage. daicelpharmastandards.com These strategies are designed to detect, identify, and quantify impurities, including the Rasagiline Dimer Impurity, to ensure they remain within acceptable limits.

The primary approach for impurity profiling of Rasagiline involves the use of stability-indicating high-performance liquid chromatography (HPLC) methods. researchgate.netnih.gov These methods are developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. bibliomed.org Regulatory guidelines necessitate strict control over impurities, making robust analytical procedures for their identification and quantification imperative. daicelpharmastandards.com

Monitoring strategies are implemented throughout the manufacturing process, from starting materials to the final dosage form. daicelpharmastandards.comsynzeal.com This includes the analysis of raw materials, in-process controls, and finished product testing. The goal is to understand the impurity profile of the drug substance and to control it consistently. google.com By employing advanced analytical techniques, manufacturers can ensure that any impurities, including oligomeric species like the dimer, are effectively monitored and controlled.

Quantitative Analysis of Dimer Content

The quantification of the Rasagiline Dimer Impurity is crucial for controlling the quality of Rasagiline. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the most common technique for this purpose. researchgate.netnih.gov Fluorescence detection can also be employed for enhanced sensitivity. ekb.eg

A validated, stability-indicating HPLC method is developed to ensure accurate and precise measurement of the dimer content. bibliomed.org The method validation process, typically following International Council for Harmonisation (ICH) guidelines, establishes key parameters such as specificity, linearity, accuracy, precision, and robustness. bibliomed.orgekb.eg

Specificity: The method must be able to resolve the dimer peak from the main Rasagiline peak and other potential impurities. bibliomed.org

Linearity: A linear relationship between the detector response (peak area) and the concentration of the dimer impurity is established over a specific range. ekb.eg

Accuracy and Precision: The accuracy of the method refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ekb.eg

The following table summarizes typical chromatographic conditions that can be adapted for the quantitative analysis of the Rasagiline Dimer Impurity.

| Parameter | Condition | Reference |

|---|---|---|

| Column | RP-18, C18 (e.g., Purosphere star RP-18, Zorbax Eclipse XDB C18) | researchgate.netnih.gov |

| Mobile Phase | Mixture of an aqueous buffer (e.g., Potassium Orthophosphate, Ammonium Acetate, Formic Acid) and an organic solvent (e.g., Acetonitrile, Methanol) | researchgate.netnih.govgoogle.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.netnih.gov |

| Detection Wavelength (UV) | 210 nm or 268 nm | researchgate.netnih.govbibliomed.org |

| Detection (Fluorescence) | Excitation at 210 nm, Emission at 288 nm | ekb.eg |

| Column Temperature | Ambient or controlled (e.g., 30°C) | google.com |

Identification of Unknown Peaks in Chromatograms

During the analysis of Rasagiline, unknown peaks may appear in the chromatogram, which requires a systematic investigation to determine their identity. us.com If an unknown peak is suspected to be the Rasagiline Dimer Impurity, a multi-step approach is employed for its structural elucidation. us.comrsc.org

The initial step involves using HPLC with a photodiode array (PDA) or diode array detector (DAD). us.com This provides the UV spectrum of the unknown peak, which can be compared to the spectrum of the main component, Rasagiline. A different UV spectrum suggests a different chromophore and thus a different structure. waters.com

The next and most powerful step is the use of liquid chromatography-mass spectrometry (LC-MS). google.comus.com LC-MS provides the molecular weight of the compound associated with the unknown peak. For the Rasagiline Dimer Impurity, the expected molecular weight would be approximately 340.47 g/mol (C₂₄H₂₄N₂). pharmaffiliates.com Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. nih.govus.com

If LC-MS data is insufficient for definitive identification, the unknown impurity can be isolated using preparative HPLC. rsc.org The purified fraction is then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), which provides detailed information about the molecule's atomic structure, allowing for unambiguous identification. daicelpharmastandards.comus.comrsc.org

The general strategy for identifying an unknown peak is summarized below.

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | HPLC with PDA/DAD | Obtain UV spectrum of the unknown peak to check for spectral homogeneity and compare with the main component. | us.comwaters.com |

| 2 | LC-MS | Determine the molecular weight of the impurity. | nih.govgoogle.com |

| 3 | LC-MS/MS | Generate fragmentation patterns to gain structural insights. | nih.govus.com |

| 4 | Preparative HPLC | Isolate and purify a sufficient quantity of the unknown impurity for further analysis. | rsc.org |

| 5 | NMR Spectroscopy | Perform definitive structural elucidation of the isolated impurity. | us.comrsc.org |

Structural Elucidation and Physicochemical Characterization of Rasagiline Dimer Impurity

Molecular Formula and Molecular Weight Determination

The chemical composition of the Rasagiline (B1678815) Dimer Impurity has been established through analytical techniques. Its molecular formula is C24H24N2. nih.govpharmaffiliates.com This formula indicates the presence of 24 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The molecular weight of this impurity is approximately 340.5 g/mol . nih.govsincopharmachem.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C24H24N2 | nih.govpharmaffiliates.compharmaffiliates.comalentris.org |

| Molecular Weight | ~340.5 g/mol | smolecule.comnih.govsincopharmachem.comalentris.org |

Proposed Chemical Structure and Isomeric Forms

The structure of the Rasagiline Dimer Impurity is characterized by the joining of two Rasagiline-related monomers.

The formal chemical name for the Rasagiline Dimer Impurity according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine. nih.govsynzeal.com This name precisely describes the arrangement of the molecular components, including two indenyl groups and two propargyl (prop-2-ynyl) groups attached to a central hydrazine (B178648) core. nih.gov

The Rasagiline Dimer Impurity exists as a mixture of diastereomers. smolecule.comsynzeal.com This stereochemical complexity arises from the presence of chiral centers within the molecule. Specifically, the carbon atom at the 1-position of each of the two 2,3-dihydro-1H-inden-1-yl groups is a stereocenter. The combination of these chiral centers results in the potential for different spatial arrangements of the substituents, leading to the formation of diastereomeric forms.

Functional Group Analysis and Chemical Reactivity

The chemical behavior of the Rasagiline Dimer Impurity is dictated by the functional groups present in its structure. The key functional groups include the hydrazine moiety (N-N bond), the alkyne groups (C≡C triple bond), and the aromatic indenyl rings. nih.gov

As a hydrazine derivative, the Rasagiline Dimer Impurity is expected to exhibit reactivity characteristic of this class of compounds. smolecule.com

Hydrazone Formation : The nitrogen atoms of the hydrazine group can react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.com

Oxidation : The hydrazine moiety is susceptible to oxidation reactions. smolecule.com

Substitution Reactions : The compound may undergo substitution reactions at the nitrogen atoms or potentially at the alkyne groups, leading to the formation of various derivatives. smolecule.com

Control and Mitigation Strategies in Pharmaceutical Manufacturing

Optimization of Synthetic Routes to Minimize Dimer Formation

Minimizing the formation of the Rasagiline (B1678815) Dimer Impurity at the source is the most effective strategy for controlling its presence in the final active pharmaceutical ingredient (API). This involves a deep understanding of the reaction mechanism and the factors that influence the rate of dimer formation.

The synthesis of Rasagiline typically involves the alkylation of (R)-1-aminoindane. researchgate.net The choice of reagents and the quality of starting materials used in this step are crucial in preventing the formation of the dimer. The dimerization can occur when starting materials are subjected to specific conditions, or when certain reagents promote coupling reactions. smolecule.com For instance, the reaction of (R)-1-aminoindane with propargylating agents like propargyl chloride or propargyl bromide in the presence of a base is a common route where the dimer can be formed as a by-product. researchgate.net

Furthermore, dissolved gases, such as carbon dioxide, can play a role in the formation of related impurities under alkaline conditions by reacting with the amine group of rasagiline to form a carbamate (B1207046) intermediate. smolecule.comrsc.org This highlights the importance of controlling the entire chemical environment, including dissolved gases and the purity of all raw materials and reagents, to suppress side reactions that lead to impurity generation.

Strict control over process parameters is essential to direct the chemical reaction towards the desired product and away from impurity-forming pathways. For the Rasagiline Dimer Impurity, reaction time and temperature are key variables.

Kinetic analysis has shown that the accumulation of the dimer impurity follows a second-order rate law, with the rate constant being highly dependent on temperature. smolecule.com Research indicates that during the alkylation of (R)-1-aminoindane, prolonged reaction times can significantly increase the yield of the dimer impurity. For example, extending the reaction time from under 20 hours to over 20 hours at a temperature of 25–35°C can lead to a substantial increase in dimer content. smolecule.com Computational modeling suggests that keeping reaction times below 18 hours can effectively reduce the dimer content. smolecule.com Similarly, maintaining lower reaction temperatures during certain steps, such as the formation of the mesylate salt (e.g., 5-10° C), has been shown to prevent the formation of other potential impurities, underscoring the general principle of temperature control in minimizing unwanted side products. google.com

| Parameter | Condition | Observed Dimer Yield | Source |

|---|---|---|---|

| Reaction Time (Alkylation Step) | >20 hours | 3.2% | smolecule.com |

| <18 hours | <1.0% | smolecule.com | |

| Temperature (Alkylation Step) | 25–35°C | 0.5% to 3.2% (time-dependent) | smolecule.com |

| Optimized (Lower) | Reduced Formation | smolecule.com | |

| CO2 Levels | <50 ppm | <1.0% Dimer Content | smolecule.com |

Enhanced Purification Protocols for Dimer Removal

In addition to optimizing the synthesis, robust purification methods are required to remove any Rasagiline Dimer Impurity that may have formed, ensuring the final API meets the stringent purity requirements.

Recrystallization is a fundamental and powerful technique for purifying solid compounds in the pharmaceutical industry. mt.com The process involves dissolving the impure solid, in this case, crude Rasagiline, in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the Rasagiline decreases, leading to the formation of pure crystals, while impurities like the dimer remain dissolved in the mother liquor. mt.com The effectiveness of this method depends heavily on the selection of the solvent system. For Rasagiline and its salts, solvents such as isopropanol (B130326) have been successfully used for recrystallization to achieve high purity. google.com The process can effectively remove structurally different impurities, which may not fit into the crystal lattice of the desired compound. taylorfrancis.comucc.ie

For impurities that are difficult to remove by recrystallization, particularly those with similar physical properties to the API, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a method used for the purification of Rasagiline. google.com This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent that flows through the column). By selecting the appropriate stationary and mobile phases, the Rasagiline Dimer Impurity can be effectively separated from the Rasagiline API. google.com While often used at the laboratory scale for isolation and analysis, chromatographic methods can be scaled up for manufacturing purposes to ensure the removal of even trace levels of impurities. rsc.orggoogle.com

The formation of a pharmaceutically acceptable salt is a common step in the manufacturing of many APIs, and it can also serve as an effective purification step. taylorfrancis.com Crude Rasagiline base can be converted into a crystalline salt, such as Rasagiline Mesylate or Rasagiline Hydrochloride. google.com During this process, the crude base is dissolved in an appropriate organic solvent and treated with the corresponding acid. google.comepo.org Structurally related impurities, including the dimer, are often more soluble in the organic solvent and will remain in the solution as the highly pure Rasagiline salt crystallizes out. google.com This solid salt can then be easily separated by filtration. The process can be reversed by treating the purified salt with a base to regenerate the highly pure Rasagiline base, providing an additional layer of purification. google.comgoogle.com

Formulation Development to Minimize Impurity Accumulation

The development of a stable pharmaceutical formulation is a critical step in ensuring the safety and efficacy of a drug product. For rasagiline, a primary goal during formulation development is to minimize the formation of degradation products, including the Rasagiline Dimer Impurity. This involves a comprehensive understanding of the drug's stability profile and its potential interactions with various pharmaceutical excipients. By carefully selecting excipients and employing robust analytical methods, formulators can create a product that remains stable throughout its shelf life.

Stability-Indicating Analytical Methods in Formulation Studies

To effectively monitor and control the formation of the Rasagiline Dimer Impurity during formulation development and stability studies, robust analytical methods are required. A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its impurities, degradants, and excipients. bibliomed.org The International Conference on Harmonization (ICH) guidelines mandate the use of validated stability-indicating methods for the assessment of drug stability. bibliomed.org

For rasagiline, several sensitive, stability-indicating gradient reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. nih.govsemanticscholar.org These methods are crucial for separating and quantifying process-related impurities and degradation products in pharmaceutical formulations. nih.gov The validation of these methods typically includes assessing specificity, linearity, limits of detection and quantification, accuracy, precision, and robustness. nih.govoup.com

The core of a stability-indicating method's validation lies in forced degradation studies. oup.com In these studies, the drug product is subjected to stress conditions such as acid, base, hydrolysis, oxidation, heat, and light to intentionally generate degradation products. nih.govsemanticscholar.org The method must be able to resolve the primary drug peak from any impurities that form under these conditions, with peak purity tests confirming the homogeneity of the rasagiline peak. nih.govoup.com

Below is a table summarizing the chromatographic conditions for a representative stability-indicating RP-HPLC method developed for rasagiline mesylate:

| Parameter | Condition |

| Column | ACE C8 (150 × 4.6 mm, 3 µm) |

| Mobile Phase | Gradient mixture of Solvent A and Solvent B |

| Solvent A | 0.01 M KH₂PO₄ (pH 3.0) and methanol (B129727) (95:5 v/v) |

| Solvent B | 0.01 M KH₂PO₄ (pH 3.0), methanol, and tetrahydrofuran (B95107) (100:850:50 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

This table presents the conditions for a validated RP-HPLC method for the determination of rasagiline and its impurities. nih.govoup.com

This method demonstrated the ability to separate rasagiline from degradation products formed under significant acid and thermal stress. nih.gov The successful resolution of the API from its impurities, with a mass balance of over 97%, proves the stability-indicating power of the method. nih.govsemanticscholar.org Other analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed for quantifying other trace-level impurities of rasagiline, highlighting the range of sensitive analytical tools available for ensuring the quality control of rasagiline tablets. nih.gov

Regulatory and Quality Assurance Perspectives on Impurities

International Harmonization Council (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. pharmaffiliates.com These guidelines provide a scientific and risk-based approach to the control of impurities in new drug substances and products.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances. ich.orgeuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. slideshare.net

Reporting Threshold: This is the level above which an impurity must be reported in a registration application. slideshare.net For a drug substance with a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%. slideshare.net

Identification Threshold: This is the level above which an impurity's structure must be identified. slideshare.net For a drug with a maximum daily dose of up to 2g/day, this threshold is 0.10% or a daily intake of 1.0 mg, whichever is lower. slideshare.net

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. slideshare.net For a maximum daily dose up to 2g/day, the qualification threshold is 0.15% or a 1.0 mg daily intake, whichever is lower. slideshare.net

Any impurity found at a level greater than the reporting threshold should be documented with the analytical procedures used. ich.org Results below 1.0% are typically reported to two decimal places. fda.gov

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

This table summarizes the thresholds for impurities as defined by the ICH Q3A(R2) guideline.

Stress testing, also known as forced degradation, is a critical component of drug development and is mandated by ICH guidelines. nih.gov These studies are designed to identify potential degradation products that may form under more severe conditions than the accelerated stability studies. nih.govresearchgate.net This helps in understanding the intrinsic stability of the drug molecule, establishing degradation pathways, and developing stability-indicating analytical methods. nih.govrjptonline.org

According to ICH Q1A(R2), stress testing should be conducted on a single batch of the drug substance and should include exposure to various conditions such as:

Hydrolysis: Across a range of pH values. nih.gov This is a common degradation pathway for many drugs. researchgate.net Acid or base stress testing helps to generate primary degradants by exposing the drug substance to acidic or basic conditions. rjptonline.org

Oxidation: To assess the susceptibility of the drug substance to oxidative degradation. researchgate.net

Photolysis: To evaluate the impact of light exposure on the drug's stability. researchgate.net

Thermal Stress: Involving elevated temperatures. acdlabs.com

The insights gained from forced degradation studies are crucial for the development of formulations and the selection of appropriate packaging to protect the drug product. researchgate.net

Regulatory Compliance for Impurity Control

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines for the control of impurities in pharmaceuticals to ensure patient safety. pharmaffiliates.comclearsynth.com Pharmaceutical companies must adhere to these standards to gain and maintain marketing authorization for their products. knorspharma.com

The validation of analytical methods is a fundamental requirement for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). These validated methods are essential to ensure the accuracy and reliability of tests used to quantify impurities. gmpinsiders.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to identify and measure impurity levels. clearsynth.com

A validated, stability-indicating analytical method is crucial as it can accurately measure the active pharmaceutical ingredient without interference from degradation products, excipients, or other impurities. nih.gov This ensures that the quality, safety, and efficacy of the drug product are maintained throughout its shelf life.

Impurity reference standards are highly characterized materials used as benchmarks for quality control in the pharmaceutical industry. aquigenbio.com They are indispensable for the identification and quantification of impurities, ensuring the accuracy and consistency of analytical results. aquigenbio.comlabinsights.nl

There are different types of reference standards:

Primary Standards: These are of the highest purity and are often issued by national metrology institutes or pharmacopeias. They are used for critical applications like equipment calibration and validation. pharmaceutical-technology.com

In-house Working Standards: These are qualified against primary standards and are used for routine quality control testing. pharmaceutical-technology.com

Impurity Reference Standards: These are used to accurately measure the levels of specific impurities in drug substances and products, ensuring they remain within acceptable limits. labinsights.nl

The use of well-characterized impurity standards is vital for validating analytical methods, conducting stability studies, and ensuring batch-to-batch consistency of the final drug product. knorspharma.compharmiweb.com

Genotoxicity Assessment for Impurities

Some impurities may have the potential to damage DNA, leading to mutations and potentially causing cancer. These are known as genotoxic impurities. The ICH M7 guideline provides a framework for the assessment and control of these DNA reactive (mutagenic) impurities to limit the potential carcinogenic risk. ich.orgeuropa.euich.org This guideline complements the general impurity guidelines ICH Q3A and Q3B. ich.orgich.org

The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure to a mutagenic impurity that is considered to be associated with a negligible risk. gmp-compliance.org For most pharmaceuticals intended for long-term use, a TTC of 1.5 µg per person per day is considered acceptable. gmp-compliance.org

The assessment of genotoxic impurities involves a five-class categorization based on the available evidence of their mutagenic and carcinogenic potential. ich.org

Table 2: ICH M7 Classification of Mutagenic Impurities

| Class | Description |

|---|---|

| Class 1 | Known mutagenic carcinogens. |